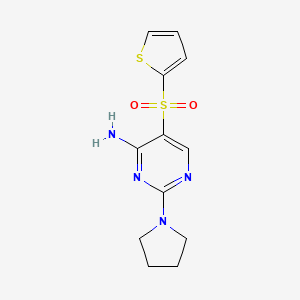
2-(pyrrolidin-1-yl)-5-(thiophene-2-sulfonyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)-5-(thiophene-2-sulfonyl)pyrimidin-4-amine, or PTSP, is an organic compound with a wide range of scientific applications. It is a pyrimidine derivative and has a molecular formula of C7H9N3O2S. PTSP has been used in a variety of research fields, including pharmaceuticals, biochemistry, and physiology, due to its unique properties.
科学的研究の応用
PTSP has been used in a variety of scientific research applications. It has been used as a model compound for the study of drug-receptor interactions and as a ligand for the study of enzyme-inhibitor interactions. It has also been used to study the mechanism of action of drugs, as well as to study the structure-activity relationships of drugs. In addition, PTSP has been used to study the pharmacokinetics of drugs and to study the pharmacodynamics of drugs.
作用機序
PTSP acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. When PTSP binds to AChE, it prevents the hydrolysis of acetylcholine, resulting in increased levels of acetylcholine in the synapse. This increased level of acetylcholine can lead to an increase in synaptic transmission, resulting in increased neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTSP are not yet fully understood. However, studies have shown that PTSP has the potential to influence the activity of a variety of enzymes, including acetylcholinesterase, tyrosine hydroxylase, and monoamine oxidase. In addition, PTSP has been shown to have an effect on neurotransmitter levels, including those of serotonin, dopamine, and norepinephrine. Furthermore, PTSP has been shown to have an effect on a variety of physiological processes, including learning, memory, and motor function.
実験室実験の利点と制限
The use of PTSP in laboratory experiments has several advantages. First, PTSP is relatively inexpensive and can be easily synthesized. Second, PTSP is a relatively stable compound and can be stored for long periods of time. Third, PTSP is highly soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to the use of PTSP in laboratory experiments. First, PTSP is a relatively small molecule and can be difficult to detect in small samples. Second, PTSP can be toxic in high concentrations and should be used with caution.
将来の方向性
There are a variety of potential future directions for the use of PTSP. First, PTSP could be used to study the effects of drugs on a variety of physiological processes. Second, PTSP could be used to develop new drugs or drug formulations. Third, PTSP could be used to study the effects of drugs on the brain, including the effects on neurotransmitter levels and receptor activity. Fourth, PTSP could be used to study the effects of drugs on the cardiovascular system, including the effects on blood pressure and heart rate. Finally, PTSP could be used to study the effects of drugs on the immune system, including the effects on inflammation and the immune response.
合成法
PTSP can be synthesized through a variety of methods. One of the most common methods is the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with pyrimidin-4-amine. This reaction is carried out in a mixture of dichloromethane and triethylamine at room temperature. The reaction yields a white solid, which is then purified and recrystallized. Other synthesis methods include the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-aminopyrimidine, the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-amino-5-methylpyrimidine, and the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-amino-5-chloropyrimidine.
特性
IUPAC Name |
2-pyrrolidin-1-yl-5-thiophen-2-ylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c13-11-9(20(17,18)10-4-3-7-19-10)8-14-12(15-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQQBKUIHWULEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxy-3-methoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515545.png)
![3-(3-methylphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515550.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515566.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515572.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6515575.png)
![3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515577.png)
![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)
![ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515595.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515598.png)
![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)
![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)